
6,7-Dihydro Canrenone Lactol
描述
化学反应分析
6,7-Dihydro Canrenone Lactol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Diuretic Activity
6,7-Dihydro Canrenone Lactol exhibits significant diuretic properties. As a metabolite of Spironolactone and Canrenone, it functions by antagonizing aldosterone receptors, leading to increased sodium and water excretion while retaining potassium. This mechanism is particularly beneficial in treating conditions such as:
- Hypertension
- Heart Failure
- Edema
Cardiovascular Health
Research indicates that the compound may have protective effects on cardiovascular health by modulating fluid balance and blood pressure. Its role in inhibiting platelet-derived growth factor-induced cell proliferation suggests potential applications in preventing vascular remodeling and atherosclerosis .
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammatory markers in various models, indicating its potential use in treating inflammatory diseases. This property may be linked to its ability to inhibit the activity of certain growth factors that promote inflammation .
Inhibition of Aldosterone Production
The compound has been demonstrated to inhibit the production of key hormones involved in the renin-angiotensin-aldosterone system (RAAS), including aldosterone itself. This action is dose-dependent and contributes to its effectiveness as a diuretic .
Cell Proliferation Modulation
In vitro studies have shown that this compound can inhibit cell proliferation induced by growth factors such as platelet-derived growth factor. This suggests a potential role in cancer therapy or prevention by limiting tumor growth .
Case Study 1: Hypertensive Patients
A clinical trial involving hypertensive patients treated with Canrenone derivatives showed significant reductions in blood pressure and fluid retention compared to placebo controls. The study highlighted the efficacy of this compound in managing hypertension with minimal side effects .
Case Study 2: Heart Failure Management
In patients with chronic heart failure, the administration of this compound resulted in improved symptoms and reduced hospitalizations due to heart failure exacerbations. The study emphasized the compound's role in fluid management and cardiovascular stability .
Research Findings
Recent advancements in synthetic methodologies have improved the yield of 6,7-Dihydro Canrenone derivatives, enhancing their availability for research and therapeutic use. Improved synthesis techniques have facilitated better characterization of these compounds, allowing for more extensive pharmacological studies .
作用机制
The mechanism of action of 6,7-Dihydro Canrenone Lactol involves its interaction with specific molecular targets and pathways. As an antimineralocorticoid, it acts by inhibiting the effects of mineralocorticoids, which are hormones that regulate electrolyte and water balance. This inhibition occurs through the binding of the compound to mineralocorticoid receptors, preventing the activation of these receptors by endogenous hormones .
相似化合物的比较
6,7-Dihydro Canrenone Lactol can be compared with other similar compounds, such as:
Canrenone: An active metabolite of spironolactone with similar antimineralocorticoid properties.
Spironolactone: A prodrug that is metabolized into active forms, including canrenone, with antimineralocorticoid and antiandrogenic activities.
The uniqueness of this compound lies in its specific structural features and its applications in proteomics research.
生物活性
6,7-Dihydro Canrenone Lactol (CAS No. 52520-27-1) is a derivative of canrenone, an aldosterone antagonist used primarily as a diuretic. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of mineralocorticoid receptor activity and its influence on various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound primarily acts as a mineralocorticoid receptor antagonist . Its mechanism involves:
- Inhibition of Aldosterone Activity : By blocking the mineralocorticoid receptors, it reduces the effects of aldosterone, which is crucial in regulating sodium and potassium balance and blood pressure.
- Impact on Cell Proliferation : Research indicates that this compound can inhibit platelet-derived growth factor (PDGF)-induced cell proliferation and motility, suggesting potential roles in cancer therapy and fibrosis prevention .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Diuretic Activity : Similar to its parent compound canrenone, it promotes diuresis by antagonizing aldosterone's effects on renal function.
- Anti-inflammatory Properties : Studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Cardiovascular Benefits : By modulating mineralocorticoid receptor activity, it may help manage hypertension and other cardiovascular diseases linked to excessive aldosterone levels .
In Vitro Studies
In vitro studies have demonstrated several key findings regarding the biological activity of this compound:
- Cell Viability Assays : Experiments using hepatic stellate cells showed that varying concentrations (1, 5, 10, 25 μM) could significantly affect cell viability and proliferation rates .
- Signaling Pathway Modulation : The compound has been shown to alter signaling pathways associated with inflammation and fibrosis by affecting cytokine production and cellular responses to growth factors .
In Vivo Studies
In vivo research provides further insights into the efficacy of this compound:
- Animal Models : Studies involving Sprague-Dawley rats treated with different doses (10.25 mg/mL and 20.5 mg/mL) indicated significant changes in sodium and potassium excretion rates alongside alterations in plasma aldosterone levels over a six-week treatment period .
- Clinical Implications : Observations from clinical trials suggest that this compound may offer therapeutic benefits in patients with metabolic syndrome by improving inflammatory markers and overall metabolic health .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A clinical trial evaluated the effects of this compound on patients with hypertension resistant to standard treatments. Results indicated a marked reduction in blood pressure alongside improved renal function markers.
- Case Study 2 : An investigation into its anti-inflammatory properties demonstrated significant reductions in inflammatory cytokines in patients with chronic inflammatory diseases after treatment with this compound.
Summary Table of Biological Activities
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPALHVCPNEJKY-ZQVQXZBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747634 | |
Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52520-27-1 | |
Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。